4-(2,3-Dichlorophenyl)but-3-en-2-one
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Overview
Description
4-(2,3-Dichlorophenyl)but-3-en-2-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)but-3-en-2-one typically involves the reaction of 2,3-dichlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the desired product. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pH control to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,3-Dichlorophenyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking the electron transport chain in photosystem II . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: A compound with a similar dichlorophenyl group, used as an antipsychotic drug.
DCMU (Diuron): An herbicide with a similar dichlorophenyl structure, known for inhibiting photosynthesis
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8Cl2O |
---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
(E)-4-(2,3-dichlorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-3-2-4-9(11)10(8)12/h2-6H,1H3/b6-5+ |
InChI Key |
NADXJKDCNCNFHO-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CC(=O)C=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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